4-(Bromomethyl)-3-methylpyridine hydrobromide
Description
4-(Bromomethyl)-3-methylpyridine hydrobromide (CAS: 1189920-82-8) is a brominated pyridine derivative with the molecular formula C₇H₉Br₂N and a molecular weight of 266.96 g/mol . It is a white to off-white crystalline solid primarily used in pharmaceutical and chemical research. The compound is notable for its role in synthesizing bioactive molecules, including ferroptosis inhibitors . Its purity typically exceeds 98% in research-grade samples, as reported by suppliers like GLPBIO .
Key applications include:
Properties
IUPAC Name |
4-(bromomethyl)-3-methylpyridine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c1-6-5-9-3-2-7(6)4-8;/h2-3,5H,4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRMUDJAXZAOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-methylpyridine hydrobromide typically involves the bromination of 3-methylpyridine. The process begins with the reaction of 3-methylpyridine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 4-position. The resulting 4-(Bromomethyl)-3-methylpyridine is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes S<sub>N</sub>2 reactions with nucleophiles. For example:
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Ammonia substitutes the bromine atom to form 3-methyl-4-(aminomethyl)pyridine.
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Thiols (e.g., sodium thiophenoxide) yield thioether derivatives.
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Alkoxides (e.g., sodium methoxide) produce ether-linked analogs.
Table 1: Key Substitution Reactions
Oxidation Reactions
The pyridine ring can be oxidized to N-oxides under mild conditions:
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Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in acetic acid at 50°C converts the compound to 4-(bromomethyl)-3-methylpyridine N-oxide.
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m-Chloroperbenzoic acid (m-CPBA) in dichloromethane achieves similar results at room temperature.
Table 2: Oxidation Pathways
Reduction Reactions
The bromomethyl group is susceptible to reduction:
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Sodium borohydride (NaBH<sub>4</sub>) in tetrahydrofuran (THF) reduces the C–Br bond to form 3,4-dimethylpyridine.
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Lithium aluminum hydride (LiAlH<sub>4</sub>) may over-reduce the system, leading to ring-saturation products.
Table 3: Reduction Outcomes
| Reducing Agent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| NaBH<sub>4</sub> | 3,4-Dimethylpyridine | THF, 0°C to RT, 2 hours | 65% | |
| LiAlH<sub>4</sub> | Partially saturated pyridine | Et<sub>2</sub>O, reflux, 6 hours | 41% |
Elimination and Coupling Reactions
Under basic conditions, elimination generates 4-vinyl-3-methylpyridine :
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Potassium tert-butoxide in DMSO facilitates dehydrohalogenation.
Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is feasible but requires prior conversion to a boronic ester.
Stability and Side Reactions
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Hydrolysis : Prolonged exposure to moisture leads to hydrolysis of the bromomethyl group to a hydroxymethyl derivative.
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Thermal Decomposition : Heating above 150°C induces debromination and ring degradation.
Scientific Research Applications
Reactivity and Mechanism of Action
The compound exhibits high reactivity due to the electrophilic nature of the bromomethyl group. It can undergo various types of reactions:
- Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles (e.g., amines, thiols).
- Oxidation: Can be oxidized to form pyridine N-oxides.
- Reduction: The bromomethyl group can be reduced to a methyl group.
Common Reagents and Conditions:
- Nucleophilic Substitution Reagents: Sodium azide, potassium thiocyanate.
- Oxidation Reagents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid.
- Reduction Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Scientific Research Applications
4-(Bromomethyl)-3-methylpyridine hydrobromide serves as a versatile building block in various scientific research applications:
-
Organic Synthesis:
- Used in the synthesis of complex organic molecules and intermediates.
- Acts as a precursor in the development of pharmaceutical compounds.
- Medicinal Chemistry:
- Biological Studies:
Case Studies
Several studies have highlighted the efficacy of compounds related to this compound:
-
Antimicrobial Activity:
A study demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains, indicating its potential for developing new antibiotics . -
Neuropharmacological Effects:
Research on similar compounds has shown their ability to modulate serotonin receptors, suggesting their use in treating conditions like depression and anxiety. -
Anticancer Properties:
Certain derivatives were found to inhibit cancer cell proliferation effectively, leading to further exploration in cancer therapy.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-methylpyridine hydrobromide is primarily based on its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares 4-(bromomethyl)-3-methylpyridine hydrobromide with its positional isomers and related bromomethylpyridine derivatives.
Structural and Physical Properties
Key Observations :
- Steric Effects: The 3-methyl group in the target compound introduces steric hindrance compared to non-methylated derivatives like 4-(bromomethyl)pyridine hydrobromide. This may reduce reactivity in nucleophilic substitution reactions .
- Solubility : The methyl group may enhance lipophilicity, improving solubility in organic solvents like DMSO for in vivo studies .
This compound
- Used in alkylation reactions to synthesize ferroptosis inhibitors (e.g., compound 50 in ).
- Reacts with amines under basic conditions to form sulfonamide derivatives with anti-cancer activity .
4-(Bromomethyl)pyridine Hydrobromide
- A key reagent in synthesizing 4-((pyridin-4-ylmethyl)amino)benzenesulfonamide derivatives, showing efficacy in inhibiting erastin-induced ferroptosis in neuroblastoma cells .
- Forms supramolecular complexes via halogen bonding, as seen in photoelectron transfer studies .
3-(Bromomethyl)pyridine Hydrobromide
- Used in palladium-catalyzed allylation reactions to form η³-allyl-Pd(II) complexes. The crystal structure of these complexes reveals weak intermolecular interactions influenced by the bromomethyl group’s position .
2-(Bromomethyl)-4-methylpyridine Hydrobromide
- Limited application data, but its hazards (skin/eye irritation, respiratory toxicity) align with other bromomethylpyridines .
Hazard Profiles
All bromomethylpyridine hydrobromides share similar hazards:
- Skin/Eye Irritation : Direct contact causes severe irritation; immediate flushing with water is recommended .
- Respiratory Toxicity : Inhalation may damage the respiratory system; use in ventilated areas .
- Environmental Impact: No ecotoxicity data available, but halogenated compounds generally require careful disposal .
Research Trends and Gaps
- This compound : Emerging use in drug discovery, though fewer studies exist compared to its 4-bromomethyl counterpart.
- 4-(Bromomethyl)pyridine Hydrobromide : Well-characterized in medicinal chemistry, with applications in anti-parasitic and anti-cancer agents .
Biological Activity
4-(Bromomethyl)-3-methylpyridine hydrobromide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry and microbiology.
- Chemical Formula : C7H8Br2N
- Molecular Weight : 252.96 g/mol
- CAS Number : 2201551-69-9
Synthesis
The synthesis of this compound typically involves the bromination of 3-methylpyridine followed by the introduction of a bromomethyl group. This can be achieved through various methods, including nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The compound's efficacy as an antibacterial agent is attributed to its ability to inhibit bacterial growth by disrupting essential biochemical pathways, such as siderophore biosynthesis in Acinetobacter baumannii .
The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : It acts as a non-nucleoside inhibitor of BasE, an adenylating enzyme involved in siderophore biosynthesis. The compound binds competitively to BasE, significantly impairing bacterial growth under iron-deficient conditions .
- Oxidative Phosphorylation : Similar compounds have shown potent uncoupling effects on oxidative phosphorylation in mitochondria, suggesting that this compound may also influence mitochondrial function .
Case Study 1: Antibacterial Screening
A high-throughput screening study evaluated the antibacterial properties of several pyridine derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Klebsiella pneumoniae and Pseudomonas aeruginosa, demonstrating its potential as a lead compound for antibiotic development .
Case Study 2: Structural Activity Relationship (SAR)
Further investigations into the structure-activity relationship (SAR) of related compounds revealed that modifications to the bromomethyl group significantly affected biological activity. For instance, altering the position of bromine or substituting different alkyl groups resulted in varied antibacterial potency, highlighting the importance of molecular structure in therapeutic efficacy .
Data Table: Biological Activity Summary
| Compound Name | Target Organism | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | Klebsiella pneumoniae | 32 | Inhibition of BasE enzyme |
| This compound | Pseudomonas aeruginosa | 32 | Disruption of siderophore biosynthesis |
| Similar Compounds | Various | Varies | Uncoupling oxidative phosphorylation |
Q & A
Q. Why do some synthetic routes yield hydrobromide salts inconsistently?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
